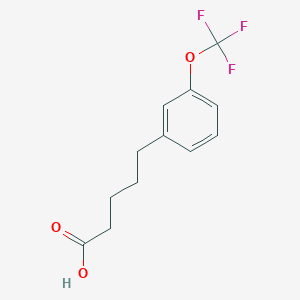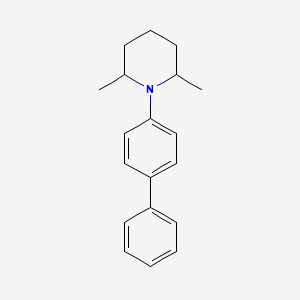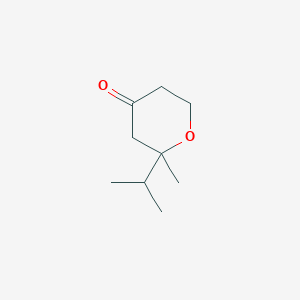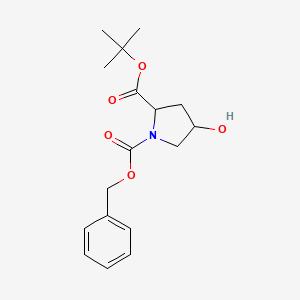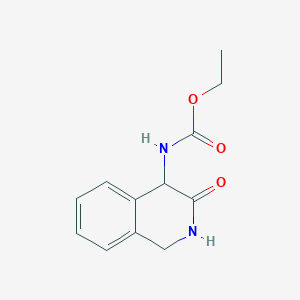![molecular formula C11H8BrClN2O B13681169 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine typically involves the reaction of 6-bromo-2-pyridyl alcohol with 5-chloromethylpyridine under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-methylpyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- 2-Bromo-6-formylpyridine
Uniqueness
2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct properties compared to similar compounds with only one halogen substituent.
Propiedades
Fórmula molecular |
C11H8BrClN2O |
|---|---|
Peso molecular |
299.55 g/mol |
Nombre IUPAC |
2-bromo-6-[(5-chloropyridin-2-yl)methoxy]pyridine |
InChI |
InChI=1S/C11H8BrClN2O/c12-10-2-1-3-11(15-10)16-7-9-5-4-8(13)6-14-9/h1-6H,7H2 |
Clave InChI |
JJNSDGOUCCZVBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)OCC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)
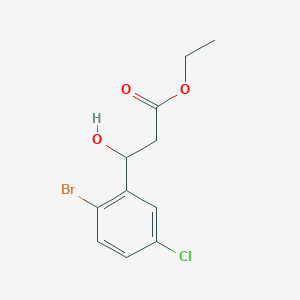

![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
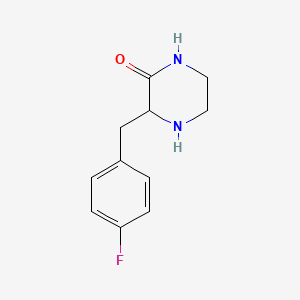
![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
